BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Profile of YH-306: A Novel FAK
Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YH-306

Cat. No.: B15619820

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of YH-306, a
novel small molecule inhibitor targeting Focal Adhesion Kinase (FAK) for the treatment of
cancer. The information presented herein is based on publicly available scientific literature and
is intended to serve as a resource for researchers and drug development professionals in the
field of oncology.

Core Concepts: Mechanism of Action

YH-306 exerts its anti-cancer effects by targeting the FAK signaling pathway.[1] FAK is a non-
receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and
survival. In many cancers, FAK is overexpressed and contributes to tumor progression and
metastasis.[1]

YH-306 has been shown to suppress the activation of FAK and its downstream signaling
components, including c-Src, paxillin, and PI3K/Racl.[1] This inhibition leads to a cascade of
anti-tumor activities, including the reduced expression of matrix metalloproteases (MMP2 and
MMP9) and the inhibition of actin polymerization mediated by the Arp2/3 complex.[1]

Signaling Pathway Diagram
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Caption: YH-306 inhibits the FAK signaling pathway, disrupting downstream effectors involved
in cell migration and invasion.
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In Vitro Studies

YH-306 has demonstrated significant anti-cancer activity across a panel of colorectal cancer

(CRC) cell lines.[1] The primary effects observed are the inhibition of cell proliferation,

migration, invasion, and the induction of apoptosis.[1]

Data Presentation

Table 1: Effect of YH-306 on Colorectal Cancer Cell Proliferation

Cell Line IC50 (pM)

Not explicitly stated, but significant inhibition at
HCT116

10-50 pM

Not explicitly stated, but significant inhibition at
HT-29

10-50 pM

Not explicitly stated, but significant inhibition at
CT-26

10-50 pM

Not explicitly stated, but significant inhibition at
SW620

10-50 pM

Not explicitly stated, but significant inhibition at
SwW480

10-50 puM

Data summarized from proliferation assays described in the source literature.[1]

Table 2: Effect of YH-306 on Colorectal Cancer Cell Adhesion

. YH-306 Inhibition of
Cell Line Substrate . ]
Concentration (uM)  Adhesion (%)

HCT116 Type | Collagen 50 67

HT-29 Type | Collagen 50 78

HCT116 Fibronectin 50 Significant reduction
HT-29 Fibronectin 50 Significant reduction
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Quantitative data on cell adhesion inhibition.[1]

Table 3: Effect of YH-306 on Colorectal Cancer Cell Colony Formation

Reduction in Colony

Cell Line YH-306 Concentration (pM)
Number (%)
HCT116 10 43.3
HCT116 20 92.5
HCT116 50 93.1
HT-29 - Analogous results to HCT116

Data reflects the percentage reduction in the number of colonies compared to untreated
controls.[1]

Experimental Protocols
Cell Proliferation Assay (MTS Assay):
e Cell Lines: HCT116, HT-29, CT-26, SW620, SW480.

o Method: Cells were seeded in 96-well plates and treated with various concentrations of YH-
306 or DMSO (vehicle control) for a specified duration. Cell viability was assessed using the
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-
tetrazolium) assay, which measures the metabolic activity of viable cells.[1]

Wound Healing Migration Assay:
e Cell Lines: HCT116, HT-29, CT-26.

o Method: A confluent monolayer of cells was "wounded" by creating a scratch with a pipette
tip. The cells were then treated with YH-306 or vehicle control. The rate of cell migration to
close the wound was monitored and quantified over time.[1]

Transwell Invasion Assay:
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e Cell Line: CT-26.

o Method: The upper chamber of a transwell insert was coated with Matrigel or Type | collagen
to simulate the extracellular matrix. Cells were seeded in the upper chamber in serum-free
media, with or without YH-306. The lower chamber contained media with a chemoattractant.
The number of cells that invaded through the coated membrane to the lower surface was
quantified.[1]

Apoptosis Assay (Flow Cytometry):
e Cell Lines: CT-26, HT-29, SW620, HCT116.

o Method: Cells were treated with YH-306 for 36 hours. Apoptosis was assessed by flow
cytometry using Annexin V and Propidium lodide (PI) staining. Annexin V-positive and PI-
positive cells were considered apoptotic.[1]

Experimental Workflow Diagram
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Caption: Workflow for the in vitro evaluation of YH-306 in colorectal cancer cell lines.

In Vivo Studies

The anti-tumor efficacy of YH-306 has been evaluated in a xenograft mouse model of

colorectal cancer.[1]

Data Presentation
Table 4: Effect of YH-306 on Xenograft Tumor Growth
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Animal Model Treatment Outcome

Xenograft Mouse Model (CRC
YH-306 Suppressed tumor growth

cells)

Inhibited hepatic and

Metastasis Mouse Model YH-306 )
pulmonary metastasis

Summary of in vivo findings.[1]

Experimental Protocols
Xenograft Mouse Model:

e Animal: Nude mice.

o Method: Colorectal cancer cells were subcutaneously injected into the flanks of the mice.
Once tumors reached a palpable size, the mice were treated with YH-306 or a vehicle
control. Tumor volume and body weight were measured regularly. At the end of the study,
tumors were excised and weighed.[1]

Metastasis Models:
e Hepatic Metastasis: Cancer cells were injected into the spleen of the mice.
o Pulmonary Metastasis: Cancer cells were injected via the tail vein.

o Treatment: Mice were treated with YH-306, and the development of liver and lung

metastases was assessed.[1]

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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